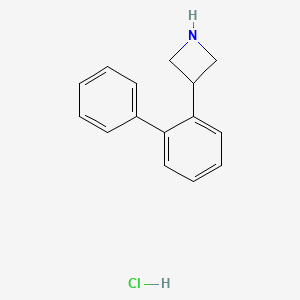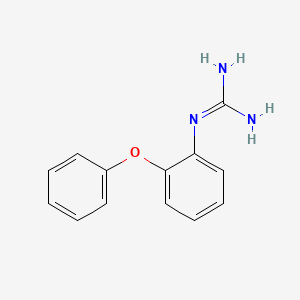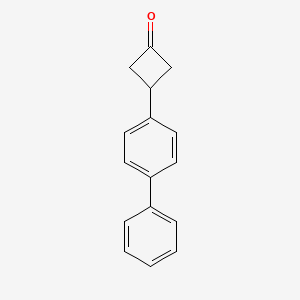
3-(4-Biphenylyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Biphenylyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a biphenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanone can be synthesized from cyclobutanecarboxylic acid through oxidative decarboxylation . Another method involves the ring expansion of cyclopropanone intermediates using diazomethane in diethyl ether .
Industrial Production Methods
Industrial production of cyclobutanone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and cycloaddition reactions are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Biphenylyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-Biphenylyl)cyclobutanone has several applications in scientific research:
Biology: The compound’s structural properties make it useful in studying molecular interactions and enzyme mechanisms.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Biphenylyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone ring and biphenyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the strain in the cyclobutanone ring and the electronic properties of the biphenyl group .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: A simpler analog with a four-membered cyclic ketone structure.
Cyclopentanone: A five-membered cyclic ketone with different reactivity and stability.
Cyclohexanone: A six-membered cyclic ketone commonly used in organic synthesis.
Uniqueness
3-(4-Biphenylyl)cyclobutanone is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clave InChI |
KVQTYQHZRDZTFG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



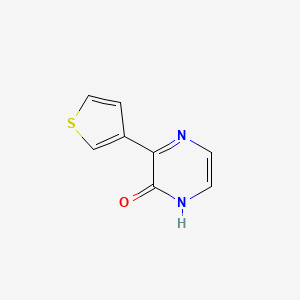
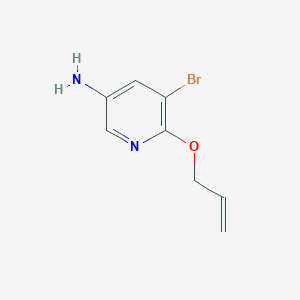
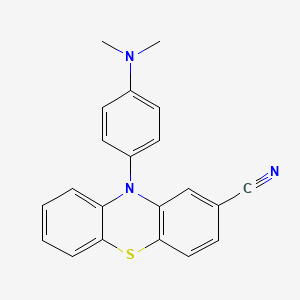
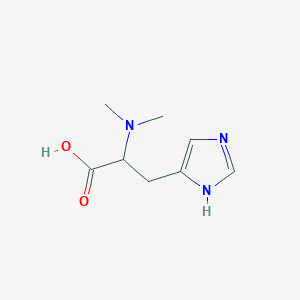
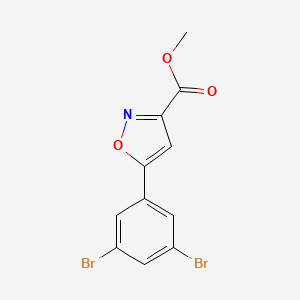
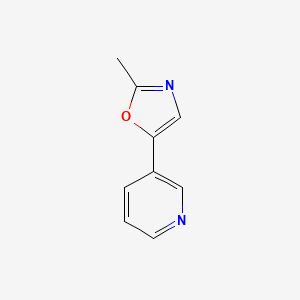
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)

